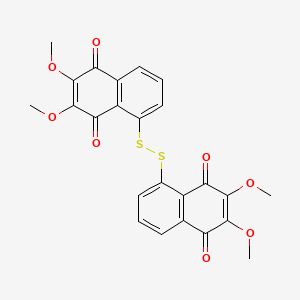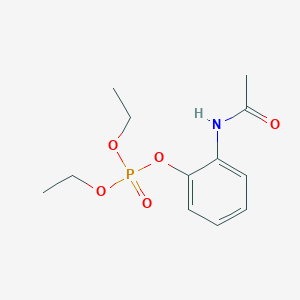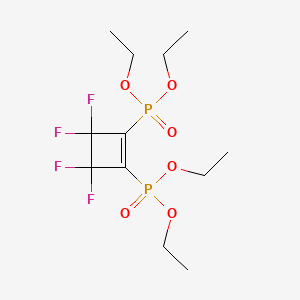
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is an organophosphorus compound characterized by its unique structure, which includes two diethoxyphosphoryl groups and four fluorine atoms attached to a cyclobutene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene typically involves the reaction of a suitable cyclobutene precursor with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of phosphine oxides and other oxidized derivatives.
Reduction: Formation of phosphine derivatives and reduced cyclobutene compounds.
Substitution: Formation of substituted cyclobutene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene involves its interaction with molecular targets through its diethoxyphosphoryl groups and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with similar structural features but different functional groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with cyclohexyl groups instead of diethoxyphosphoryl groups.
1,2-Bis(diphenylphosphino)benzene: A compound with a benzene ring instead of a cyclobutene ring.
Uniqueness
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is unique due to its combination of diethoxyphosphoryl groups and tetrafluorocyclobutene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
4545-92-0 |
|---|---|
Molekularformel |
C12H20F4O6P2 |
Molekulargewicht |
398.22 g/mol |
IUPAC-Name |
1,2-bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene |
InChI |
InChI=1S/C12H20F4O6P2/c1-5-19-23(17,20-6-2)9-10(12(15,16)11(9,13)14)24(18,21-7-3)22-8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
COQMETRYGZYKBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C(C1(F)F)(F)F)P(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


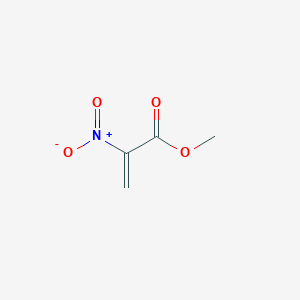
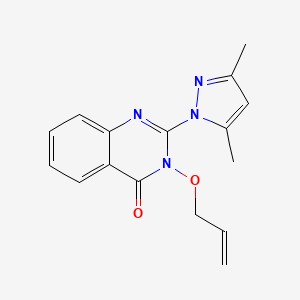
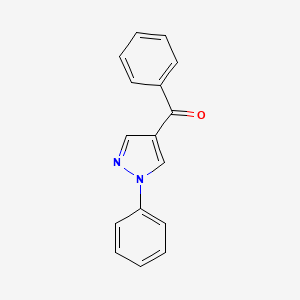

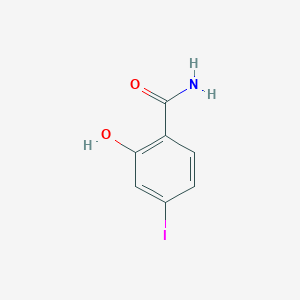
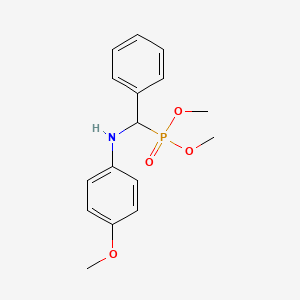
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)

![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
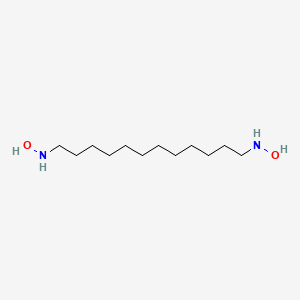

![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
